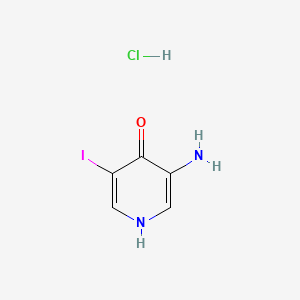

3-Amino-5-iodopyridin-4-ol hydrochloride

説明

特性

IUPAC Name |

3-amino-5-iodo-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O.ClH/c6-3-1-8-2-4(7)5(3)9;/h1-2H,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCGMVUCDASTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724491 | |

| Record name | 3-Amino-5-iodopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332581-59-5 | |

| Record name | 3-Amino-5-iodopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-iodopyridin-4-ol Hydrochloride

This guide provides a comprehensive overview and detailed protocols for the rational synthesis of 3-Amino-5-iodopyridin-4-ol hydrochloride, a substituted pyridine derivative of interest to researchers and professionals in the field of drug discovery and development. The synthetic pathway detailed herein is designed based on fundamental principles of organic chemistry and established methodologies for the functionalization of pyridine scaffolds.

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The chosen synthetic route begins with the commercially available starting material, pyridin-4-ol, and proceeds through a series of functional group interconversions to arrive at the target molecule. The key transformations include electrophilic nitration, subsequent electrophilic iodination, and a final selective reduction of the nitro group, followed by salt formation.

The logic behind this synthetic design is to introduce the substituents in an order that leverages their electronic directing effects to achieve the desired substitution pattern on the pyridine ring. The hydroxyl group of the starting material is an activating, ortho-, para-directing group, which facilitates the initial nitration at the 3-position. The subsequent introduction of iodine is directed to the 5-position due to the combined directing effects of the hydroxyl and the meta-directing nitro group. Finally, the nitro group is selectively reduced to an amine, leaving the iodo and hydroxyl functionalities intact.

Overall Synthesis Workflow

The synthesis of this compound can be visualized as a three-step reaction sequence followed by a final salt formation step.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-Nitropyridin-4-ol

The initial step involves the electrophilic nitration of pyridin-4-ol. The hydroxyl group at the 4-position activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho to it (positions 3 and 5).

Experimental Protocol: Nitration of Pyridin-4-ol

Materials:

-

Pyridin-4-ol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ammonia solution

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve pyridin-4-ol in concentrated sulfuric acid. The reaction should be maintained at a low temperature.

-

While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid dropwise to the solution.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for several hours.

-

Allow the reaction mixture to warm to room temperature and then heat it to ensure the reaction goes to completion.

-

After cooling, carefully pour the reaction mixture into ice water.

-

Neutralize the solution to a pH of 7 with an ammonia solution, which will cause the product to precipitate.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under reduced pressure to yield 3-nitropyridin-4-ol.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| Pyridin-4-ol | 95.10 | 1.0 | 1.0 |

| Fuming Nitric Acid | 63.01 | 1.1 | 1.1 |

| Product: 3-Nitropyridin-4-ol | 140.09 |

Part 2: Synthesis of 5-Iodo-3-nitropyridin-4-ol

The second step is the electrophilic iodination of 3-nitropyridin-4-ol. The pyridine ring is now deactivated by the electron-withdrawing nitro group. However, the hydroxyl group still directs the incoming electrophile to the remaining ortho position (position 5). Due to the deactivated nature of the ring, a potent iodinating agent is required. A combination of molecular iodine and an oxidizing agent is an effective method for this transformation.[1][2]

Experimental Protocol: Iodination of 3-Nitropyridin-4-ol

Materials:

-

3-Nitropyridin-4-ol

-

Molecular Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol

-

Sodium thiosulfate solution

-

Deionized Water

Procedure:

-

Suspend 3-nitropyridin-4-ol in methanol in a round-bottom flask.

-

Add molecular iodine to the suspension.

-

Slowly add 30% hydrogen peroxide to the mixture. The H₂O₂ acts as an oxidant to generate the electrophilic iodine species.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 5-iodo-3-nitropyridin-4-ol.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 3-Nitropyridin-4-ol | 140.09 | 1.0 | 1.0 |

| Iodine (I₂) | 253.81 | 1.1 | 1.1 |

| Hydrogen Peroxide (30%) | 34.01 | 2.2 | 2.2 |

| Product: 5-Iodo-3-nitropyridin-4-ol | 265.99 |

Part 3: Synthesis of 3-Amino-5-iodopyridin-4-ol

The final functional group transformation is the selective reduction of the nitro group to an amine. It is crucial to use a method that does not cause deiodination or reduction of the pyridine ring. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source is a mild and effective method for the selective reduction of nitro groups in the presence of halogens.[3][4]

Experimental Protocol: Reduction of 5-Iodo-3-nitropyridin-4-ol

Materials:

-

5-Iodo-3-nitropyridin-4-ol

-

10% Palladium on Carbon (Pd/C)

-

Hydrazine hydrate

-

Ethanol

-

Celite

Procedure:

-

In a round-bottom flask, dissolve 5-iodo-3-nitropyridin-4-ol in ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Heat the mixture to reflux and then add hydrazine hydrate dropwise. An exothermic reaction may be observed.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-iodopyridin-4-ol.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 5-Iodo-3-nitropyridin-4-ol | 265.99 | 1.0 | 1.0 |

| Hydrazine hydrate | 50.06 | 3.0 - 5.0 | 3.0 - 5.0 |

| 10% Pd/C | - | catalytic | - |

| Product: 3-Amino-5-iodopyridin-4-ol | 236.01 |

Part 4: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and solubility of the amine product.[5][6]

Experimental Protocol: Hydrochloride Salt Formation

Materials:

-

3-Amino-5-iodopyridin-4-ol

-

Anhydrous Ethanol or Diethyl Ether

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

Procedure:

-

Dissolve the purified 3-amino-5-iodopyridin-4-ol in a minimal amount of anhydrous ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

| Reagent/Product | Molecular Weight ( g/mol ) |

| 3-Amino-5-iodopyridin-4-ol | 236.01 |

| Hydrochloric Acid (HCl) | 36.46 |

| Product: this compound | 272.47 |

Safety Considerations

-

Nitrating agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrazine hydrate: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely before it is passivated.

-

General Precautions: Always conduct reactions in a well-ventilated area. Review the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. 7

-

National Center for Biotechnology Information. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

-

ECHEMI. Purification of Hydrochloride.

-

ChemRxiv. Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis.

-

ResearchGate. Double nitration of 4‐hydroxypyridine 1.

-

University of Alberta. Isolation (Recovery) of amines.

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

-

Materials Advances (RSC Publishing). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.

-

Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide.

-

Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

-

Taylor & Francis Online. Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.

-

National Center for Biotechnology Information. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.

-

Benchchem. Reactivity of the nitro group on a pyridine ring.

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.

-

Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

-

ResearchGate. Purification of organic hydrochloride salt?

-

National Center for Biotechnology Information. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.

-

ChemicalBook. 4-Amino-3-nitropyridine synthesis.

-

Benchchem. A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.

-

Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

-

National Center for Biotechnology Information. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

-

Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

-

Wikipedia. Reduction of nitro compounds.

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

-

Dalton Transactions (RSC Publishing). Electrophilic iodination: a gateway to high iodine compounds and energetic materials.

-

ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

-

Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

PubChem. 4-Hydroxypyridine nitrate.

-

National Center for Biotechnology Information. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

-

ResearchGate. Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate.

-

Hive Chemistry Discourse. 4-nitropyridine synthesis requested.

-

ResearchGate. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.

-

Journal of the Chemical Society C: Organic (RSC Publishing). Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum.

-

Electrophilic iodination: A gateway to high iodine compounds and energetic materials.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.

-

Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

Google Patents. CN111170937A - Preparation method of 3-aminopyridine.

-

Organic Syntheses. 3-aminopyridine.

-

MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

-

Smolecule. Buy 3-Amino-5-chloro-4-iodopyridine.

Sources

- 1. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I [mdpi.com]

- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"physicochemical properties of 3-Amino-5-iodopyridin-4-ol hydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-5-iodopyridin-4-ol hydrochloride

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature, featuring an amino group, a hydroxyl group, and an iodine atom on a pyridine scaffold, presents a versatile platform for the synthesis of complex molecular architectures. The pyridine ring is a common motif in a vast array of pharmaceuticals, and the specific substitution pattern of this compound offers multiple reaction handles for derivatization. The iodine atom, in particular, serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited availability of direct experimental data for this specific salt in peer-reviewed literature, this document synthesizes information from publicly available data for the parent molecule and structurally related analogs. By leveraging data from similar compounds, we can construct a scientifically grounded profile to guide researchers in its handling, characterization, and application. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both summarized data and detailed experimental considerations.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. The hydrochloride salt form of 3-Amino-5-iodopyridin-4-ol is typically used to improve solubility and stability.

-

Chemical Name: this compound

-

CAS Number: 1332581-59-5[1]

-

Molecular Formula: C₅H₆ClIN₂O

-

Molecular Weight: 272.48 g/mol

The core structure consists of a pyridine ring substituted at the 3, 4, and 5 positions. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the pyridine ring nitrogen, given its higher basicity compared to the exocyclic amino group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical for formulation development, analytical method development, and predicting its behavior in biological systems. The following table summarizes key properties, with annotations indicating whether the data is for a related compound.

| Property | Predicted/Reported Value | Source/Comment |

| Appearance | White to off-white or light yellow solid | Based on analogs like 4-Amino-3-iodopyridine and 3-Amino-4-iodopyridine.[2][3] |

| Melting Point | Not experimentally determined. Likely >200 °C with decomposition. | The related compound 3-Amino-4-iodopyridine melts at 65-70 °C. The hydrochloride salt form is expected to have a significantly higher melting point. |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO. | The presence of the hydrochloride salt and polar functional groups (hydroxyl, amino) enhances aqueous solubility. |

| pKa | Not experimentally determined. Predicted values: Pyridinium N-H (~4-5), Phenolic O-H (~8-9), Anilino N-H (~2-3). | Predictions are based on the pKa of similar substituted pyridines and anilines. The actual values are influenced by the electronic effects of the other substituents. |

| LogP (Octanol/Water Partition Coefficient) | Not experimentally determined. | The computed XLogP3 for the related 4-Amino-5-iodopyridin-3-ol is 0.5.[4] The hydrochloride salt will have a lower apparent LogP (LogD) at physiological pH due to ionization. |

| Hygroscopicity | Likely to be hygroscopic. | The salt form and polar nature of the molecule suggest a tendency to absorb moisture from the air. |

Synthesis and Purification

A potential synthetic pathway could start from 3-Aminopyridin-4-ol. The challenge lies in achieving regioselective iodination at the 5-position. The amino and hydroxyl groups are both activating and ortho-, para-directing.

Sources

A Technical Guide to 3-Amino-5-iodopyridin-4-ol hydrochloride: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive profile of 3-Amino-5-iodopyridin-4-ol hydrochloride (CAS Number: 1332581-59-5), a halogenated pyridinol derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. This document consolidates essential data on its physicochemical properties, reactivity, and prospective applications, with a focus on its utility in the synthesis of complex molecular scaffolds. Detailed safety protocols and handling procedures are also provided to ensure its safe and effective use in a research and development setting. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to leverage this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The pyridine core is functionalized with an amino group at the C3 position, a hydroxyl group at the C4 position, and an iodine atom at the C5 position, and is supplied as a hydrochloride salt. This trifunctional arrangement offers multiple reaction sites for synthetic elaboration. The presence of the iodo group is particularly significant, as it serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1332581-59-5 | User Provided |

| Molecular Formula | C₅H₆ClIN₂O | Calculated |

| Molecular Weight | 288.47 g/mol | Calculated |

| IUPAC Name | 3-amino-5-iodo-1H-pyridin-4-one hydrochloride | Calculated |

| Canonical SMILES | C1=C(C(=O)C(=CN1)I)N.Cl | Calculated |

| Appearance | Expected to be an off-white to brown solid | Inferred from similar compounds[1] |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol | Inferred from structure and related compounds[2] |

Reactivity Analysis and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the aryl iodide, the aromatic amine, and the pyridin-4-ol moiety. The electronic properties of these groups—the electron-donating amino and hydroxyl groups and the electronegative iodo group—influence the reactivity of the pyridine ring.

Caption: Key reactive sites on the 3-Amino-5-iodopyridin-4-ol scaffold.

The Aryl Iodide: A Gateway for Cross-Coupling

The carbon-iodine bond is the most synthetically versatile site on the molecule. Aryl iodides are premium substrates for palladium-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates rapid oxidative addition to the palladium(0) catalyst. This enables a wide array of transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern drug discovery for building molecular complexity.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize arylalkynes, a common motif in functional materials and bioactive molecules.[4]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, allowing for the construction of complex aniline and heteroarylamine derivatives.[5]

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

The ability to use the iodo group for these transformations makes this building block exceptionally valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.

The Aromatic Amine: A Nucleophilic Center

The amino group at the C3 position is a potent nucleophile and directing group. It can readily undergo:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides, which can serve as protecting groups or as a basis for further functionalization.[6]

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. This provides a pathway to introduce functionalities like halides, cyano, or hydroxyl groups, although conditions must be carefully controlled to avoid unwanted side reactions with the existing ring substituents.

The Pyridin-4-ol System: Tautomerism and Reactivity

The 4-hydroxypyridine moiety exists in tautomeric equilibrium with its pyridin-4(1H)-one form. The hydroxyl group is weakly acidic and can be deprotonated to form a pyridinolate anion, a strong nucleophile. This allows for:

-

O-Alkylation: Reaction with alkyl halides under basic conditions to form ether derivatives.

-

O-Acylation: Formation of ester derivatives.

The stability of the parent compound is generally good under mild conditions, but its reactivity increases in the presence of strong acids or bases.[7]

Applications in Medicinal and Agrochemical Synthesis

Halogenated aminopyridine scaffolds are prevalent in biologically active molecules, including pharmaceuticals and agrochemicals.[8][9] The subject compound is a prime candidate for use as an intermediate in the synthesis of kinase inhibitors, a major class of anti-cancer drugs, where the pyridine core often serves as a hinge-binding motif.[8]

Below is a representative workflow illustrating the use of an iodo-aminopyridine scaffold in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental step in many drug discovery programs.

Caption: Workflow for a Suzuki-Miyaura cross-coupling application.

Protocol Outline: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a generalized protocol based on standard literature procedures for similar substrates and should be optimized for specific reaction partners.[3]

-

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and a suitable base such as sodium carbonate (2.0–3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02–0.05 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80–110 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-aryl-pyridin-4-ol.

Safety, Handling, and Storage

While no specific toxicity data for this compound is available, data from structurally related aminopyridines and iodopyridines indicate that it should be handled with care as a potentially hazardous substance.[1][10][11]

Hazard Profile (Inferred):

-

Acute Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.

-

Irritation: Causes skin irritation and serious eye irritation/damage.[10][11]

-

Respiratory: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[2]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep locked up and away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically functionalized heterocyclic compound with considerable potential as a building block for complex molecule synthesis. Its aryl iodide moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of molecular diversity. The presence of additional reactive sites on the aminopyridine core provides further opportunities for synthetic elaboration. By following appropriate safety and handling protocols, researchers can effectively and safely utilize this versatile intermediate to advance projects in drug discovery, agrochemical development, and materials science.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Aminopyridine.

- Sigma-Aldrich. (2021, October 7). Safety Data Sheet.

- Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.

- LookChem. (n.d.). 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-5-chloropyridine.

- ChemicalBook. (n.d.). 3-Amino-4-iodopyridine | 105752-11-2.

- MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

- National Institutes of Health. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC.

- ResearchGate. (n.d.). Iodination and palladium-catalyzed phosphination sequence reactions of....

- BenchChem. (n.d.). 3-Amino-4-hydroxypyridine | 6320-39-4.

- ChemBK. (2024, April 9). 3-Amino-4-hydroxypyridine.

- National Center for Biotechnology Information. (2019, June 5). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed.

- SRD Pharma. (n.d.). 3-Amino-5-iodo-pyridine.

- BenchChem. (n.d.). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine.

- National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. PMC.

Sources

- 1. 3-Amino-4-iodopyridine | 105752-11-2 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Guide to the Unambiguous Structure Elucidation of 3-Amino-5-iodopyridin-4-ol Hydrochloride

Abstract: The definitive structural characterization of novel chemical entities is a cornerstone of drug discovery and chemical research. Ambiguity in molecular structure can lead to misinterpreted biological data and wasted resources. This technical guide presents a systematic, multi-technique workflow for the complete structure elucidation of 3-Amino-5-iodopyridin-4-ol hydrochloride. By employing an orthogonal analytical strategy—combining mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction—we demonstrate a self-validating system that ensures the highest level of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require robust and unequivocal methods for molecular characterization.

The Analytical Challenge: From a Name to a Structure

The starting point for our investigation is the compound name: this compound. Following the principles of IUPAC nomenclature, this name allows us to postulate a preliminary structure.[1][2][3]

-

Parent Heterocycle: "Pyridin" indicates a six-membered aromatic ring containing one nitrogen atom.

-

Principal Functional Group: "-4-ol" signifies a hydroxyl group at the C4 position of the pyridine ring.

-

Substituents: "3-Amino" and "5-iodo" denote an amino group (-NH₂) at C3 and an iodine atom at C5, respectively.

-

Salt Form: "Hydrochloride" indicates the compound is a salt, formed with hydrochloric acid. This implies protonation of a basic site, most likely the pyridine ring nitrogen, to form a pyridinium cation with a chloride (Cl⁻) counter-ion.[4]

This leads to the hypothesized structure shown in Figure 1. While this hypothesis is chemically sound, it must be rigorously proven. Our task is to design and execute an analytical workflow that will either confirm or refute this structure without ambiguity.

Figure 1. Hypothesized chemical structure based on IUPAC nomenclature.

Figure 1. Hypothesized chemical structure based on IUPAC nomenclature.

The Orthogonal Elucidation Strategy

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Formula

Expertise & Causality: The first and most fundamental question is: what is the elemental composition of the molecule? High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can determine a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or water).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Acquisition Mode: Acquire data in positive ion mode to detect the protonated molecular ion, [M+H]⁺.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Expected Data & Interpretation

The molecular formula for the neutral parent molecule is C₅H₅IN₂O. The expected ion is the protonated form, [C₅H₆IN₂O]⁺. Iodine is monoisotopic (¹²⁷I), simplifying the isotopic pattern.

| Parameter | Theoretical Value | "Found" (Hypothetical) |

| Molecular Formula | C₅H₅IN₂O | C₅H₅IN₂O |

| Ion | [M+H]⁺ | [M+H]⁺ |

| Calculated Exact Mass | 236.9523 | - |

| Measured m/z | - | 236.9520 |

| Mass Error | - | -1.3 ppm |

The hypothetical measured m/z value, with a mass error of less than 5 ppm, provides strong evidence for the proposed elemental formula. This result is the first pillar of our structural proof.[6][7]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: While HRMS provides the elemental formula, it gives no information about how the atoms are connected. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8][9] This allows us to quickly verify if the functional groups implied by the name (-OH, -NH₂, pyridine ring) are present.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal must be collected and subtracted from the sample spectrum.

Expected Data & Interpretation

The FTIR spectrum should display characteristic absorption bands corresponding to the functional groups in the hypothesized structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H (hydroxyl) and N-H (amino & pyridinium) stretching vibrations.[10][11] |

| 3100 - 3000 | Medium | Aromatic C-H stretching. |

| ~1640 | Strong | N-H scissoring (bending) of the primary amine.[12] |

| 1600 - 1450 | Strong, Multiple | C=C and C=N stretching vibrations of the pyridinium ring. |

| ~1250 | Medium | C-O stretching of the phenol-like hydroxyl group. |

The presence of these bands provides strong, corroborating evidence for the major functional groups, aligning perfectly with the MS data and our initial hypothesis.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[13][14][15] By using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can build the complete carbon-hydrogen framework piece by piece.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the analyte in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it allows for the observation of exchangeable protons (OH, NH₂, NH⁺).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also run to differentiate CH/CH₃ carbons (positive phase) from CH₂ carbons (negative phase).

-

2D Experiments: Acquire gCOSY, gHSQC, and gHMBC experiments to establish correlations.

¹H NMR: Proton Environments

The structure has two aromatic protons on the pyridine ring. Due to the substitution pattern, they are isolated from each other. We also expect signals from the labile protons of the amino, hydroxyl, and pyridinium groups.

¹³C NMR: Carbon Skeleton

The structure has five distinct carbon atoms. Three are quaternary (C-I, C-NH₂, C-OH) and two are methines (C-H). The DEPT-135 experiment will confirm this by showing only two positive-phased signals for the CH groups.

2D NMR: Assembling the Puzzle

2D NMR is essential for establishing connectivity.[16][17][18][19][20]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation). This will unambiguously link the two aromatic proton signals to their respective carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By analyzing these long-range correlations, we can connect the isolated spin systems and place the substituents correctly.

Caption: Key 2-bond HMBC correlations confirming substituent positions.

NMR Data Synthesis

The following tables summarize the expected (hypothetical) NMR data that would confirm the structure.

Table 1: ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

| Position | δ ¹H (ppm) | Multiplicity | δ ¹³C (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |

|---|---|---|---|---|---|

| 2 | ~8.10 | s | ~145.0 | CH | C4, C6, C3 |

| 3 | - | - | ~125.0 | C (Quat) | - |

| 4 | - | - | ~155.0 | C (Quat) | - |

| 5 | - | - | ~85.0 | C (Quat) | - |

| 6 | ~7.90 | s | ~140.0 | CH | C2, C4, C5 |

| -NH₂ | ~5.50 | br s | - | - | C3, C4 |

| -OH | ~11.0 | br s | - | - | C4, C3, C5 |

| N-H⁺ | ~13.5 | br s | - | - | C2, C6 |

The HMBC correlations are critical: the proton at C2 must show correlations to C4 and C3, while the proton at C6 must correlate to C4 and C5. These connections bridge the entire molecule and definitively place the amino group at C3 and the iodine at C5, relative to the hydroxyl group at C4.

X-ray Crystallography: The Gold Standard

Expertise & Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[21][22][23][24][25] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and stereochemistry. It will also locate the chloride counter-ion relative to the pyridinium cation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[21]

-

Mounting & Data Collection: Mount a suitable crystal (typically <0.5 mm in all dimensions) on a goniometer and cool it in a cryostream (e.g., 100 K) to minimize thermal motion.[22] Collect diffraction data using a focused beam of monochromatic X-rays.

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods to obtain an initial electron density map.[25] Refine the atomic positions and thermal parameters against the experimental data to generate the final, high-resolution molecular structure.

The resulting crystal structure would serve as the final, irrefutable piece of evidence, confirming the molecular architecture determined by the spectroscopic methods.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound has been unequivocally determined through a coordinated and orthogonal analytical strategy.

-

High-Resolution Mass Spectrometry confirmed the elemental formula as C₅H₅IN₂O.

-

FTIR Spectroscopy identified the key functional groups: hydroxyl, amino, and a pyridinium ring.

-

Multidimensional NMR Spectroscopy provided the complete C-H framework and atomic connectivity, unambiguously placing the substituents at the C3, C4, and C5 positions.

-

Single-Crystal X-ray Diffraction would provide the ultimate confirmation with a complete 3D molecular model.

References

- IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry.

- Krishna, A. (n.d.). 2D NMR Spectroscopy. Slideshare.

- Creative BioMart. (n.d.). X-ray Crystallography.

- Tomaja, D. L., & Vouros, P. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(25), 4315–4319.

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.

- Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- Orchard Chemistry. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.

- ResearchGate. (n.d.). Mass spectral study of pyridine derivative.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- Wikipedia. (n.d.). Pyridine.

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine.

- Excillum. (n.d.). Small molecule crystallography.

- RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.

- Wikipedia. (n.d.). X-ray crystallography.

- Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines.

- ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine.

- ResearchGate. (n.d.). ¹H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded....

- SRD Pharma. (n.d.). 3-Amino-5-iodo-pyridine.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research.

- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.

- IUPAC. (n.d.). Chemical Nomenclature and Structure Representation.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- Chemistry LibreTexts. (2025). IUPAC Nomenclature.

- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy.

- Google Patents. (n.d.). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

- Organic Syntheses. (n.d.). 3-aminopyridine.

- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138.

- ChemicalBook. (n.d.). 3-Amino-4-iodopyridine.

- Dr. M. A. Hafeez. (2023). FTIR spectra of amides [Video]. YouTube.

- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules.

- Varoujan, A. Y., & Yaylayan, V. A. (2007). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. Journal of Agricultural and Food Chemistry, 55(10), 4110–4116.

- Smolecule. (n.d.). 3-Amino-5-chloro-4-iodopyridine.

- PubChem. (n.d.). 4-Amino-5-iodopyridin-3-ol.

- Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine.

- ChemicalBook. (n.d.). 3-Chloro-5-iodopyridin-4-amine.

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. iupac.org [iupac.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. youtube.com [youtube.com]

- 11. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. bbhegdecollege.com [bbhegdecollege.com]

- 16. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. youtube.com [youtube.com]

- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 22. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 23. rigaku.com [rigaku.com]

- 24. excillum.com [excillum.com]

- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]

Navigating the Spectral Landscape of 3-Amino-5-iodopyridin-4-ol Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 3-Amino-5-iodopyridin-4-ol hydrochloride, a substituted pyridine derivative of interest to researchers in drug discovery and development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the influence of the amino, iodo, and hydroxyl functional groups on the pyridinol core, and the subsequent effects of hydrochloride formation, this guide offers a robust framework for the characterization of this and structurally related compounds. Detailed, field-proven protocols for spectral acquisition are also provided to ensure experimental integrity and reproducibility.

Introduction: The Challenge of Characterizing Novel Pyridinols

Substituted pyridinols are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of pharmacologically active agents. The precise arrangement of functional groups on the pyridine ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. Consequently, unambiguous structural elucidation through spectroscopic methods is a critical step in the development of new therapeutics.

This compound presents a unique analytical challenge. While its constituent functional groups are common, their specific arrangement on the pyridinol ring, combined with the presence of a hydrochloride salt, creates a distinct spectral fingerprint. This guide addresses the current gap in readily available experimental data for this compound by providing a detailed, predictive analysis of its NMR, IR, and MS spectra. Our approach is grounded in the fundamental principles of spectroscopy and supported by data from structurally analogous compounds, offering a reliable reference for researchers working with this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum of the Free Base

For the free base, 3-Amino-5-iodopyridin-4-ol, we anticipate a relatively simple ¹H NMR spectrum, with distinct signals for the aromatic protons and exchangeable protons of the amino and hydroxyl groups. The electron-donating effects of the amino and hydroxyl groups, and the electron-withdrawing and anisotropic effects of the iodine atom, will influence the chemical shifts of the pyridine ring protons.

-

Aromatic Protons: The pyridine ring has two remaining protons. The proton at the C2 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at the C6 position will also be in the aromatic region, with its chemical shift influenced by the adjacent amino and iodo substituents.

-

Exchangeable Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature, and they will readily exchange with deuterium in the presence of D₂O.

The Influence of Hydrochloride Formation on the ¹H NMR Spectrum

The formation of the hydrochloride salt involves the protonation of the basic pyridine nitrogen. This has a significant deshielding effect on the ring protons, causing their signals to shift downfield. The positive charge on the nitrogen atom withdraws electron density from the entire aromatic system.

| Proton | Predicted Chemical Shift (δ, ppm) - Free Base | Predicted Chemical Shift (δ, ppm) - Hydrochloride Salt | Multiplicity |

| H2 | 7.5 - 7.8 | 8.0 - 8.3 | s |

| H6 | 7.2 - 7.5 | 7.7 - 8.0 | s |

| -NH₂ | 4.5 - 6.0 | 5.0 - 7.0 (broad) | br s |

| -OH | 9.0 - 11.0 | 10.0 - 12.0 (broad) | br s |

| N-H⁺ | - | 13.0 - 15.0 (very broad) | br s |

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-5-iodopyridin-4-ol and its Hydrochloride Salt.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts will be influenced by the attached functional groups and the aromaticity of the pyridine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) - Free Base | Predicted Chemical Shift (δ, ppm) - Hydrochloride Salt |

| C2 | 140 - 145 | 145 - 150 |

| C3 | 125 - 130 | 128 - 133 |

| C4 | 150 - 155 | 155 - 160 |

| C5 | 80 - 85 | 83 - 88 |

| C6 | 135 - 140 | 140 - 145 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-5-iodopyridin-4-ol and its Hydrochloride Salt.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a pyridinol hydrochloride salt.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is between 4-5 cm.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.[1]

-

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Predicted IR Spectrum of the Free Base

The IR spectrum of 3-Amino-5-iodopyridin-4-ol will be characterized by the stretching and bending vibrations of its functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, which will likely be involved in intermolecular hydrogen bonding.[2][3][4]

-

N-H Stretch: The amino group will exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[4][5]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[6]

-

C-O Stretch: A strong absorption band for the C-O stretching of the pyridinol is expected around 1200-1300 cm⁻¹.

-

C-I Stretch: The C-I stretching vibration will appear in the far-infrared region, typically below 600 cm⁻¹, and may not be observable on all standard mid-IR spectrometers.

The Influence of Hydrochloride Formation on the IR Spectrum

The formation of the hydrochloride salt will introduce new vibrational modes and shift existing ones.

-

N⁺-H Stretch: A broad and strong absorption band will appear in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration of the pyridinium ion. This band may overlap with the C-H stretching region.

-

N-H Bending: The N-H bending vibrations of the amino group may be shifted to slightly higher wavenumbers.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) - Free Base | Predicted Wavenumber (cm⁻¹) - Hydrochloride Salt | Intensity |

| -OH | O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad |

| -NH₂ | N-H Stretch | 3300-3500 (two bands) | 3300-3500 (two bands) | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1450-1600 | 1450-1620 | Medium to Strong |

| Pyridinium Ion | N⁺-H Stretch | - | 2500-3000 | Strong, Broad |

| C-O | C-O Stretch | 1200-1300 | 1200-1300 | Strong |

Table 3: Predicted Characteristic IR Absorption Bands for 3-Amino-5-iodopyridin-4-ol and its Hydrochloride Salt.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining IR spectra of solid samples.

Diagram of the FTIR-ATR Experimental Workflow:

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[7][8]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]

-

Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.

-

Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

-

Data Interpretation:

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to observe the molecular ion of the free base.

-

Molecular Ion: The molecular weight of the free base (C₅H₅IN₂O) is 235.94 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 236.95.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic peak for the molecular ion.

-

Fragmentation: The fragmentation pattern will depend on the energy applied in the mass spectrometer (e.g., collision-induced dissociation). Likely fragmentation pathways include:

-

Loss of the iodine atom (a radical loss, less common in ESI, but possible with higher energy).

-

Loss of small neutral molecules such as H₂O, CO, or HCN.

-

Cleavage of the pyridine ring.

-

The Influence of Hydrochloride Formation on the Mass Spectrum

In ESI-MS, the hydrochloride salt will dissociate in solution prior to ionization. Therefore, the mass spectrum will typically show the protonated free base, [M+H]⁺, and not the intact salt. The chloride ion may be observed in the negative ion mode at m/z 35 and 37 with a characteristic 3:1 isotopic ratio.

Experimental Protocol for Mass Spectrometry

Direct infusion ESI-MS is a rapid method for determining the molecular weight of a compound.

Diagram of the Direct Infusion ESI-MS Workflow:

Caption: Workflow for direct infusion ESI-mass spectrometry.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[10][11][12]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and confirm the molecular weight of the free base.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Conclusion

References

- University of Minnesota Twin Cities, College of Science and Engineering.

- Rasala, D. ¹H NMR Spectra of Substituted Aminopyridines.

- UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. 2014.

- Innovatech Labs. How Does FTIR Analysis Work? Dec 22, 2022.

- Gasulla, F., et al. Direct Infusion Mass Spectrometry for Complex Lipid Analysis. Methods in Molecular Biology, 2021, 2295, 93-107.

- Scribd.

- Organomation. NMR Sample Preparation: The Complete Guide. (Accessed Jan 16, 2026).

- Nowak, M. J., et al. Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 1992, 96(4), 1562-1569.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (Accessed Jan 16, 2026).

- Iowa State University, Chemical Instrumentation Facility.

- How to make an NMR sample. (Accessed Jan 16, 2026).

- Rostkowska, H., et al. Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in...

- Rostkowska, H., et al. Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione...

- Thermo Fisher Scientific. FTIR Educational Experiment Package Volume 1. (Accessed Jan 16, 2026).

- ChemicalBook. 2-Aminopyridine(504-29-0) 1H NMR spectrum. (Accessed Jan 16, 2026).

- Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). Jan 7, 2025.

- A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry, 2022, 94(39), 13479–13486.

- Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. Journal of Biomolecular Techniques, 2007, 18(5), 298-307.

- Direct Infusion ESI Ion Trap MS. YouTube. Nov 1, 2021.

- Rostkowska, H., et al. Fragments of the infrared spectra of N-hydroxypyridine-2(1H)-thione...

- ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum. (Accessed Jan 16, 2026).

- ChemicalBook. 2-Hydroxypyridine(142-08-5)IR1. (Accessed Jan 16, 2026).

- Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites, 2024, 14(11), 724.

- Mian, M. Y., et al. Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022, 2022(3), M1453.

- Schneider, H. J., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 1998, 38(2), 299-305.

- ChemicalBook. 4-Aminopyridine(504-24-5) 1H NMR spectrum. (Accessed Jan 16, 2026).

- SpectraBase. 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. (Accessed Jan 16, 2026).

- BTC. What is the NMR spectrum of Pyridine Series compounds like? - Blog. Jul 14, 2025.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 1972, 8(1), 102-105.

- Z. Warnke, et al. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 1968, 42, 1299.

- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (Accessed Jan 16, 2026).

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. May 10, 2017.

- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (Accessed Jan 16, 2026).

- Wu, G. Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 2002, 124(21), 6146-6153.

- Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Dec 15, 2021.

- Pugmire, R. J., et al. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. (Accessed Jan 16, 2026).

- OpenOChem Learn. Characteristic IR Absorptions. (Accessed Jan 16, 2026).

- Griffin, R. G., et al. Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society, 2008, 130(36), 11901-11910.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (Accessed Jan 16, 2026).

- Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (Accessed Jan 16, 2026).

- Reddit. How to detect a HCl salt in organic compunds. Jun 12, 2023.

- Maricopa Open Digital Press. 6.

- Lawrence, R., et al. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1971, 1-6.

- Chemistry LibreTexts.

- Schneider, H. J., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. (Accessed Jan 16, 2026).

- Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed, Aug 20, 2008.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (Accessed Jan 16, 2026).

- Testbook. The correct match of 13C NMR chemical shift values (&de. (Accessed Jan 16, 2026).

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 10. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

A Technical Guide to the Solubility Profile of 3-Amino-5-iodopyridin-4-ol Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-Amino-5-iodopyridin-4-ol hydrochloride (CAS No. 1332581-59-5) in a range of common organic solvents. As a substituted pyridine derivative, this compound possesses a unique combination of functional groups and an ionic salt form that dictates its behavior in various media. Understanding its solubility is paramount for researchers, process chemists, and formulation scientists in the pharmaceutical and chemical industries. This document outlines the underlying physicochemical principles governing its solubility, provides a detailed, field-proven experimental protocol for thermodynamic solubility determination, and presents an illustrative solubility profile based on first-principles analysis. The guide aims to serve as a foundational resource for enabling rational solvent selection for synthesis, purification, and formulation development.

Chapter 1: Molecular Analysis and Physicochemical Properties

The solubility of an active pharmaceutical ingredient (API) or chemical intermediate is a critical physical property that influences its entire development lifecycle.[1] For this compound, a thorough analysis of its molecular structure is the first step in predicting its solubility behavior.

1.1 Chemical Structure and Functional Group Analysis

The compound is a hydrochloride salt, meaning the organic molecule is protonated and paired with a chloride anion. This ionic character is the most dominant feature influencing its solubility.

-

Chemical Structure: (Note: An illustrative structure is used as a placeholder.)

-

Core Moiety (Pyridin-4-ol): The pyridine ring is a polar aromatic heterocycle. The hydroxyl group at the 4-position makes it a pyridinol, which can exhibit tautomerism with its pyridone form. This group is a potent hydrogen bond donor and acceptor.

-

Amino Group (-NH2): Located at the 3-position, this primary amine is a hydrogen bond donor and a basic center.

-

Iodo Group (-I): The iodine atom at the 5-position is large and lipophilic. It significantly increases the molecule's molecular weight and van der Waals surface area, which tends to decrease solubility in highly polar solvents compared to non-halogenated analogs.

-

Hydrochloride Salt (-HCl): The molecule is protonated, most likely at the pyridine ring nitrogen, forming a pyridinium cation. This salt form drastically increases the polarity and lattice energy of the solid. The dissolution process in any solvent requires overcoming this lattice energy through favorable solvation of the pyridinium cation and the chloride anion.

1.2 Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can assemble key properties and infer others from closely related analogs.

| Property | Value / Prediction | Source / Comment |

| IUPAC Name | 3-amino-5-iodo-1H-pyridin-4-one hydrochloride | ChemWhat[2] |

| CAS Number | 1332581-59-5 | ChemWhat[2] |

| Molecular Formula | C₅H₆ClIN₂O | ChemWhat[2] |

| Molecular Weight | 272.47 g/mol | ChemWhat[2] |

| Predicted pKa | ~5.0 | Inferred from 3-Amino-4-pyridinol (pKa ≈ 5.04)[3][4]. The electron-withdrawing iodo group may slightly alter this value. |

| Appearance | Solid (Predicted) | Typical for organic hydrochloride salts. |

Chapter 2: Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the foundational principle for solubility, but its application to ionic salts in organic media requires a more nuanced understanding.[5] The solubility of this compound is a contest between the strong electrostatic forces holding the crystal lattice together and the ability of a solvent to surround and stabilize the individual ions.

-

Solvent Classification: Organic solvents can be broadly categorized, and the solubility of a salt will vary drastically across these categories.[6]

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These are the most effective organic solvents for dissolving salts.[7][8] Their high polarity and ability to donate hydrogen bonds allow them to effectively solvate both the pyridinium cation and the chloride anion, overcoming the crystal lattice energy.

-

Polar Aprotic Solvents: (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents have high dipole moments but lack acidic protons. They are excellent at solvating cations but are less effective at solvating small anions like chloride. Consequently, solubility is generally lower than in protic solvents.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and cannot effectively solvate ions. The energy required to break the ionic crystal lattice is not compensated by solvation energy. Therefore, ionic compounds like hydrochloride salts are virtually insoluble in these solvents.[9]

-

The interplay of the molecule's hydrogen bonding capacity (from -OH and -NH2 groups) and its ionic nature suggests a strong preference for polar, particularly protic, solvents.

Chapter 3: Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.[10][11][12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[1]

3.1 Diagram of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

3.2 Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol is a self-validating system designed for accuracy and trustworthiness, consistent with principles outlined by international guidelines.[13][14]

1. Materials and Equipment:

-

This compound (solid powder).

-

Selected organic solvents (HPLC grade or equivalent).

-

Analytical balance.

-

Glass vials with screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge or syringe filters (e.g., 0.22 μm, solvent-compatible).

-

Volumetric flasks and pipettes for dilutions.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the selected organic solvent. The key is to ensure undissolved solid remains at the end of the experiment.[10]

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient duration, typically 24 hours, to ensure thermodynamic equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the solid, either centrifuge the vial at high speed or carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible filter. This step is critical to avoid aspirating solid particles.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

3. Quantification by HPLC-UV:

-

Method Development: Develop a simple, robust reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and a buffered aqueous phase is a common starting point.[15]

-

Calibration: Prepare a series of standard solutions of the compound at known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.[5]

-

Sample Analysis: Inject the diluted sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original, undiluted saturated solution. This value is the thermodynamic solubility.